3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
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Overview
Description
3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopentafuran ring system with a hydroxymethylidene group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: shares similarities with other cyclopentafuran derivatives and hydroxymethylidene-containing compounds.
Cyclopentafuran derivatives: Compounds with similar ring structures but different functional groups.
Hydroxymethylidene-containing compounds: Molecules with similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopentafuran ring and a hydroxymethylidene group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(3E)-3-(hydroxymethylidene)-6,6a-dihydro-3aH-cyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H8O3/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-2,4-5,7,9H,3H2/b6-4+ |
InChI Key |
IFWDODLFYRKCQR-GQCTYLIASA-N |
Isomeric SMILES |
C1C=CC\2C1OC(=O)/C2=C/O |
SMILES |
C1C=CC2C1OC(=O)C2=CO |
Canonical SMILES |
C1C=CC2C1OC(=O)C2=CO |
Origin of Product |
United States |
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